5-Phenylhexahydro-2-benzofuran-1,3-dione
Description
Properties
IUPAC Name |
5-phenyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-13-11-7-6-10(8-12(11)14(16)17-13)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYYSHYKQSQTRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1C3=CC=CC=C3)C(=O)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition
A foundational step involves constructing the bicyclic system via [4+2] cycloaddition. For example:
- Diene : Cyclopentadiene or derivatives.
- Dienophile : Phenyl-substituted maleic anhydride or equivalent.
- Conditions : Thermal or Lewis acid-catalyzed (e.g., AlCl₃) to yield the bicyclic adduct.
Hydrogenation and Cyclization
Post-cycloaddition, saturation of double bonds and lactonization form the hexahydro and dione moieties:
- Hydrogenation : Pd/C or Raney Ni under H₂ pressure.
- Cyclization : Acid-mediated (e.g., H₂SO₄) or base-assisted lactonization.
Detailed Reaction Pathways
Stepwise Synthesis
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Diels-Alder | Maleic anhydride, Δ | Bicyclic adduct |
| 2 | Hydrogenation | H₂, Pd/C, EtOH | Saturated intermediate |
| 3 | Lactonization | H₂SO₄, 80°C | Target compound |
Yield : ~50-60% (estimated from analogous syntheses).
Stereochemical Control
The stereochemistry at C2, C6, and C8 is critical. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) may enforce desired configurations.
Optimized Industrial Production
Scalable methods prioritize cost and purity:
- Continuous Flow Reactors : Enhance cycloaddition efficiency.
- Crystallization : Ethanol/water recrystallization achieves >95% purity.
Challenges and Alternatives
- Byproducts : Competing exo/endo adducts require chromatographic separation.
- Alternative Routes : Friedel-Crafts alkylation of preformed diones with benzene derivatives, though less stereoselective.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 5-phenylhexahydro-2-benzofuran-1,3-dione using statistical experimental design?
- Methodology : Apply factorial design or orthogonal array methods to systematically vary parameters such as reaction temperature, solvent polarity (e.g., hexafluoroisopropanol), and catalyst loading. For example, fractional factorial designs reduce the number of experiments while identifying critical variables affecting yield . Post-synthesis, use HPLC or GC-MS to quantify purity and validate optimization models .
Q. What spectroscopic techniques are most reliable for resolving structural ambiguities in bicyclic diones like this compound?
- Methodology : Combine IR spectroscopy (to confirm carbonyl stretching bands near 1750–1850 cm⁻¹) with X-ray crystallography for unambiguous stereochemical assignment . Discrepancies between computational (DFT) and experimental spectra may indicate conformational flexibility or crystal-packing effects, requiring iterative refinement .
Q. How should contradictory solubility data for this compound be addressed across different solvents?
- Methodology : Conduct replicate solubility tests under controlled conditions (e.g., temperature, agitation). Use Hansen solubility parameters to correlate solvent polarity with experimental results. Discrepancies may arise from impurities or metastable polymorphs, necessitating differential scanning calorimetry (DSC) to identify phase transitions .
Advanced Research Questions
Q. What computational strategies are effective for elucidating the reaction mechanism of this compound formation?
- Methodology : Perform density functional theory (DFT) calculations to map potential energy surfaces for intermediates (e.g., enolates or Diels-Alder adducts). Validate transition states using intrinsic reaction coordinate (IRC) analysis and compare kinetic data (e.g., Arrhenius plots) from controlled experiments .
Q. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?
- Methodology : Evaluate nanofiltration or reverse osmosis membranes for selective retention based on molecular weight (200–400 Da) and hydrophobicity. Optimize transmembrane pressure and solvent composition using response surface methodology (RSM) to maximize flux and rejection rates .
Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis?
- Methodology : Implement quality-by-design (QbD) principles, including risk assessment (e.g., Ishikawa diagrams) to identify critical process parameters (CPPs). Use continuous flow reactors to enhance mixing and thermal control, reducing variability compared to batch reactors .
Q. How can researchers reconcile discrepancies in reported biological activity data for derivatives of this compound?
- Methodology : Standardize assay conditions (e.g., cell lines, incubation times) and validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays). Meta-analyses of published data can identify confounding variables, such as solvent residues affecting cytotoxicity .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing non-linear kinetics in the degradation of this compound?
- Methodology : Fit time-resolved UV-Vis or NMR data to kinetic models (e.g., Michaelis-Menten or Weibull). Use Akaike information criterion (AIC) to compare model fits and identify dominant degradation pathways (e.g., hydrolysis vs. oxidation) .
Q. How can machine learning enhance the prediction of physicochemical properties for novel derivatives?
- Methodology : Train neural networks on datasets incorporating molecular descriptors (e.g., logP, topological polar surface area) and experimental properties (e.g., melting points). Validate models using leave-one-out cross-validation and external test sets from peer-reviewed studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
